![molecular formula C12H17BO3 B13169754 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a furan ring and a boronic ester moiety, making it a valuable intermediate in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of furan-3-carbaldehyde with a boronic ester precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where furan-3-boronic acid is coupled with an appropriate vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted furan derivatives depending on the coupling partner.
Scientific Research Applications
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with organic halides to form new carbon-carbon bonds . This process is crucial in the formation of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
Vinylboronic acid pinacol ester: Another boronic ester with a vinyl group, used in the synthesis of complex organic molecules.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with applications in organic synthesis and materials science.
Uniqueness
2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a furan ring and a boronic ester moiety. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .
Biological Activity
The compound 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Furan-Dioxaborolane) is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H17BO2, and it features a dioxaborolane ring with a furan substituent. The presence of boron in its structure may contribute to unique reactivity and biological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant antitumor properties. For instance, a study synthesized several furan derivatives and evaluated their efficacy against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Furan-Dioxaborolane | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
Furan-Dioxaborolane | HeLa (cervical cancer) | 8.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The antimicrobial potential of furan derivatives has also been explored. A study reported that certain furan compounds exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
The biological activity of Furan-Dioxaborolane can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.
Study 1: Antitumor Evaluation
In a controlled laboratory setting, Furan-Dioxaborolane was tested against various cancer cell lines including MCF-7 and HeLa. The study utilized MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent decrease in viability with significant effects observed at concentrations above 5 µM.
Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of Furan-Dioxaborolane against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations as low as 15 µg/mL.
Properties
Molecular Formula |
C12H17BO3 |
---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5-9H,1-4H3/b7-5+ |
InChI Key |
FYGQTIPEOUZWMM-FNORWQNLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.